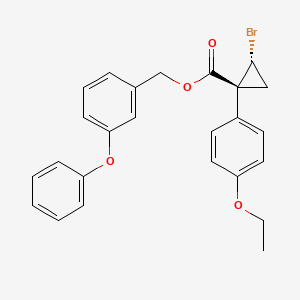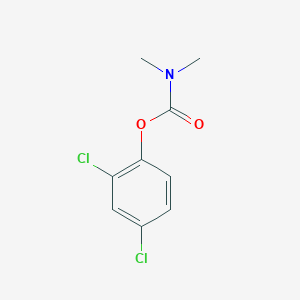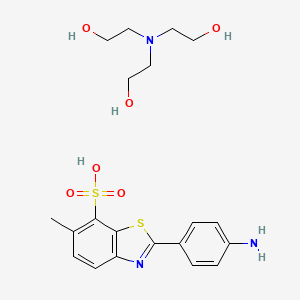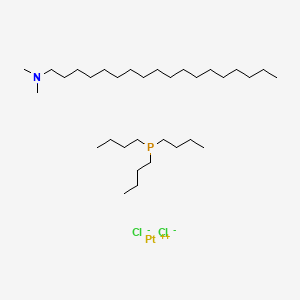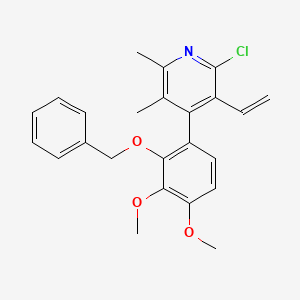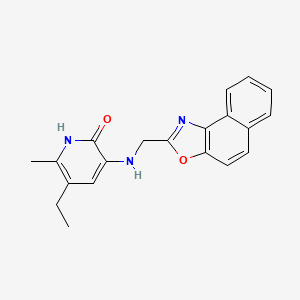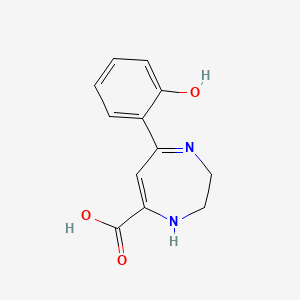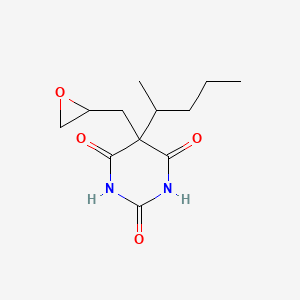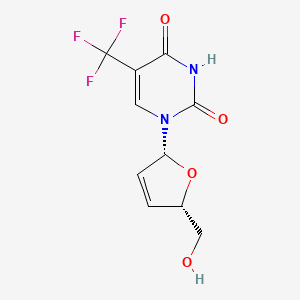
Thymidine, 2',3'-didehydro-3'-deoxy-alpha,alpha,alpha-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a naturally occurring nucleoside, but with modifications that enhance its biological activity. It is known for its potential antiviral properties, particularly against HIV.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- involves multiple steps. The starting material is typically thymidine, which undergoes dehydrogenation and fluorination. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Quality control measures are implemented to ensure the purity and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can revert the compound to its original state or introduce new functionalities.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and fluorinating agents like diethylaminosulfur trifluoride. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying DNA replication and repair mechanisms.
Medicine: Its antiviral properties make it a candidate for the development of new therapeutic agents against viral infections, particularly HIV.
Industry: It is used in the production of diagnostic reagents and as a standard in analytical chemistry.
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By incorporating into the viral DNA, it terminates the elongation process, preventing the virus from replicating. The molecular targets include the active site of reverse transcriptase and the viral DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine, 2’,3’-didehydro-3’-deoxy-: This compound lacks the trifluoro modification but shares similar antiviral properties.
Zidovudine (AZT): Another nucleoside analog used in the treatment of HIV, but with different structural modifications.
Stavudine (d4T): A similar compound with potent antiviral activity but different pharmacokinetic properties.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- is unique due to its trifluoro modification, which enhances its stability and biological activity. This modification allows for better incorporation into viral DNA and more effective inhibition of reverse transcriptase compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
21618-68-8 |
|---|---|
Molekularformel |
C10H9F3N2O4 |
Molekulargewicht |
278.18 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H9F3N2O4/c11-10(12,13)6-3-15(9(18)14-8(6)17)7-2-1-5(4-16)19-7/h1-3,5,7,16H,4H2,(H,14,17,18)/t5-,7+/m0/s1 |
InChI-Schlüssel |
KIFYNCJYLTYWRU-CAHLUQPWSA-N |
Isomerische SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C(F)(F)F |
Kanonische SMILES |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
